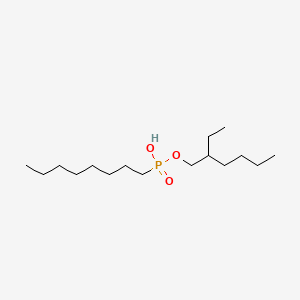

(2-Ethylhexyl) hydrogen octylphosphonate

Description

(2-Ethylhexyl) hydrogen octylphosphonate is an organophosphorus compound characterized by a phosphonate group (PO) bonded to an octyl chain and a 2-ethylhexyl substituent. Its structure can be represented as C₈H₁₇P(O)(OH)(OCH₂CH(C₂H₅)C₄H₉), combining hydrophobic alkyl chains with acidic phosphonate functionality. This compound is synthesized via selective substitution reactions, such as the one-pot procedure involving organometallic reagents (e.g., dioctylzinc) and phosphoryl chloride, followed by quenching with 2-ethylhexanol .

Key properties include:

Properties

CAS No. |

93920-07-1 |

|---|---|

Molecular Formula |

C16H35O3P |

Molecular Weight |

306.42 g/mol |

IUPAC Name |

2-ethylhexoxy(octyl)phosphinic acid |

InChI |

InChI=1S/C16H35O3P/c1-4-7-9-10-11-12-14-20(17,18)19-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3,(H,17,18) |

InChI Key |

KYYFFXSFMAVEDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCP(=O)(O)OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylhexyl) hydrogen octylphosphonate typically involves the esterification of octylphosphonic acid with 2-ethylhexanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts to accelerate the reaction and reduce production costs .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of (2-ethylhexyl) hydrogen octylphosphonate occurs under acidic or basic conditions, cleaving ester bonds to yield phosphonic acids and alcohols.

Conditions and Outcomes:

Mechanistic Insights:

-

Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water.

-

Alkaline hydrolysis involves hydroxide ion attack at the phosphorus center, forming a pentacoordinate intermediate before bond cleavage .

Complexation with Metal Ions

This compound exhibits strong affinity for f-block elements (lanthanides and actinides), forming stable complexes critical in nuclear waste processing and rare earth extraction.

Key Findings:

Implications:

-

Complexation alters electronic structure, increasing reactivity in redox reactions .

-

Adsorbents functionalized with this compound selectively recover Dy³⁺ from mixed solutions .

Radiolysis and Degradation

Under ionizing radiation, this compound undergoes degradation, particularly when complexed with metals.

Radiolysis Data:

| System | Rate Coefficient (M⁻¹s⁻¹) | Degradation Increase | Source |

|---|---|---|---|

| Free ligand | Baseline | ||

| [Ln((HEH[EHP])₂)₃] | 10× | ||

| [Am((HEH[EHP])₂)₃] | 12× |

Mechanism:

-

Radiolysis generates n-dodecane radical cations (RH⁺), which abstract electrons from the phosphonate ligand.

-

Metal complexation lowers activation energy for hole transfer, accelerating degradation .

Thermal Decomposition

At elevated temperatures, the compound decomposes into hazardous byproducts.

Decomposition Profile:

| Temperature | Products | Hazards | Source |

|---|---|---|---|

| 240°C | Phosphorus oxides (POₓ), hydrocarbons | Toxic fumes, flammable gases (H₂) | |

| >255°C | CO, CO₂ | Environmental contaminants |

Safety Notes:

-

Requires inert atmospheres during high-temperature processing.

Substitution and Functionalization

The phosphorus center undergoes nucleophilic substitution, enabling derivatization.

Examples:

-

Amine substitution: Reacting with aliphatic amines replaces ester groups, forming phosphonamidates .

-

Thiol reactivity: Thiols displace alkoxy groups under basic conditions, yielding thiol-functionalized phosphonates .

Limitations:

Scientific Research Applications

(2-Ethylhexyl) hydrogen octylphosphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme inhibition and as a probe for biological systems.

Medicine: Investigated for its potential use in drug delivery systems and as an anti-cancer agent.

Industry: Utilized in the production of flame retardants, plasticizers, and surfactants

Mechanism of Action

The mechanism of action of (2-Ethylhexyl) hydrogen octylphosphonate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound also affects cellular pathways by modulating signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tris(2-Ethylhexyl) Phosphate (TEHP)

- Structure : Contains three 2-ethylhexyl groups bonded to a phosphate (PO₄) group.

- Applications : Primarily a plasticizer and flame retardant .

| Property | (2-Ethylhexyl) Hydrogen Octylphosphonate | TEHP |

|---|---|---|

| Molecular Weight | ~306–310 g/mol | 434.6 g/mol |

| Acidity | Acidic (pKa ~2–3) | Non-acidic |

| Key Use | Metal extraction, specialty chemicals | Plasticizer |

| Toxicity (28-day oral) | Not reported | Hepatotoxicity observed |

Di(2-Ethylhexyl) Phosphoric Acid (DEHPA)

- Structure : Two 2-ethylhexyl groups bonded to a phosphoric acid (PO(OH)) group.

- Properties : Similar molecular weight (~322.4 g/mol) but stronger acidity (pKa ~1.5) due to the phosphoric acid group.

- Applications : Widely used in solvent extraction of rare earth metals (e.g., yttrium, dysprosium) .

- Stability : Forms stable complexes with metal ions, whereas the target compound may exhibit different selectivity due to its phosphonate group.

| Property | This compound | DEHPA |

|---|---|---|

| Functional Group | Phosphonate (PO) | Phosphoric acid (PO(OH)) |

| Acidity | Moderate (pKa ~2–3) | Strong (pKa ~1.5) |

| Metal Extraction | Limited data | High efficiency |

| Thermal Stability | Stable up to ~190°C | Stable up to ~200°C |

Diphenyl-(2-Ethylhexyl) Phosphate

- Structure : Aromatic phenyl groups replace one alkyl chain, resulting in C₆H₅O(PO)(OCH₂CH(C₂H₅)C₄H₉)₂ .

- Properties : Enhanced UV stability and rigidity due to aromatic rings. Lower hydrophobicity compared to fully alkylated analogs.

- Applications : Specialty plasticizer for high-temperature polymers .

- Synthesis : Requires phenyl-substituted reagents, increasing cost and complexity compared to the target compound’s synthesis .

Bis(2-Ethylhexyl) Phthalate (DEHP)

- Structure : Ester of phthalic acid with two 2-ethylhexyl groups.

- Properties: Non-phosphorus, high flexibility, and environmental persistence.

- Toxicity : Classified as an endocrine disruptor, unlike phosphorus-based analogs .

- Regulatory Status : Restricted in many jurisdictions, driving demand for alternatives like phosphonates .

Q & A

Basic Research Questions

Q. What are the recommended methods for identifying and characterizing (2-Ethylhexyl) hydrogen octylphosphonate in experimental samples?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm the esterification pattern and phosphorus environment. Pair with high-resolution mass spectrometry (HRMS) to validate molecular weight (306.42 g/mol, C₁₆H₃₅O₃P) . Gas chromatography-mass spectrometry (GC-MS) can resolve mixtures of mono- and di-esters, which are common in synthetic batches . Cross-reference with CAS 14802-03-0 for standardized spectral libraries .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Adopt a one-pot procedure using phosphoryl chloride (POCl₃) and organometallic reagents (e.g., dioctylzinc), followed by quenching with 2-ethylhexanol. This method reduces anhydride formation, a common side reaction, by avoiding pyridine additives. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via fractional distillation . Typical yields range from 50–70%, depending on stoichiometric control .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Use reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 210 nm to separate mono- and di-ester derivatives. Confirm purity via inductively coupled plasma mass spectrometry (ICP-MS) for phosphorus quantification. For environmental samples, employ solid-phase extraction (SPE) coupled with GC-MS to detect degradation products .

Advanced Research Questions

Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using log Kow (octanol-water partition coefficient) and solubility data. Experimental log Kow values for analogous phosphonates (e.g., 3.8–4.2) suggest moderate bioaccumulation. Use EPI Suite™ or ECOSAR to estimate degradation half-lives in aquatic systems, factoring in hydrolysis rates at varying pH . Validate with microcosm studies tracking phosphorus speciation .

Q. What mechanistic insights explain the solvent-dependent reactivity of this compound in extraction processes?

- Methodological Answer : Investigate solvent effects via kinetic studies in polar aprotic (e.g., dichloromethane) vs. deep eutectic solvents (DES). DES systems (e.g., imidazole-based) enhance extraction efficiency by stabilizing the phosphonate’s anionic form through hydrogen bonding. Use Arrhenius plots to compare activation energies and Fourier-transform infrared (FTIR) spectroscopy to monitor solvent-solute interactions .

Q. How do structural modifications to the alkyl chains impact the compound’s coordination behavior in metal-ion extraction?

- Methodological Answer : Synthesize analogs with varying chain lengths (e.g., hexyl vs. octyl) and evaluate extraction efficiency for lanthanides or transition metals (e.g., Cu²⁺, Fe³⁺) using solvent extraction trials. Characterize metal-phosphonate complexes via X-ray crystallography or extended X-ray absorption fine structure (EXAFS) spectroscopy. Correlate chain length with steric hindrance effects on binding kinetics .

Q. What strategies resolve contradictions in reported toxicity data for phosphonate derivatives?

- Methodological Answer : Conduct comparative toxicity assays (e.g., Daphnia magna acute toxicity, Ames mutagenicity) under standardized OECD guidelines. Address discrepancies by controlling for variables like esterification degree (mono vs. di) and purity. Extrapolate from structurally similar compounds (e.g., bis(2-ethylhexyl) phthalate) while accounting for differences in metabolic pathways .

Methodological Notes

- Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of phosphorus centers .

- Environmental Modeling : Incorporate solubility data (floats on water, as noted in ) to refine transport models.

- Toxicity Studies : Use zebrafish embryos for high-throughput screening of developmental effects due to their sensitivity to organophosphorus compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.